
Isomebumal
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Transdermal Drug Delivery Systems
Research has explored the use of organic esters as penetration enhancers in transdermal drug delivery systems. One study focused on terbutaline sulfate in a pseudolatex transdermal delivery system, investigating the effects of pH and organic ester penetration enhancers on permeation kinetics through mouse and human cadaver skins. Among the ester-type penetration enhancers tested, isopropyl myristate showed a pronounced enhancing effect on permeation flux, permeability coefficient, and diffusion coefficient. This enhancement was attributed to its solubility parameter being closer to that of human skin, suggesting its potential application in transdermal drug formulations (Panigrahi, Pattnaik, & Ghosal, 2005).
BioMEMS in Biological and Biomedical Applications
BioMEMS, or Biological Micro-Electro-Mechanical Systems, are increasingly used in diagnostics, therapeutics, and tissue engineering. This technology has seen significant advancement and commercialization in recent years. BioMEMS is recognized for its potential in a wide range of applications, including sensing, detection, and the development of hybrid bio/artificial devices (Bashir, 2004).
Catalysis and Chemical Conversion
Studies have also delved into the catalysis and chemical conversion processes. One such research focused on the catalytic conversion of methanol into fuels and chemicals over zeolites, exploring the competition between methylation and hydrogen transfer reactions. The study provided insights into the hydrogen-transfer reaction, crucial for understanding the production of alkenes and arenes in this process (Martinez‐Espin et al., 2017).
Membrane Technology for Chemical Processing
Research in membrane technology has shown that membranes can play a significant role in chemical processing, such as in the dehydrogenation of isobutane to isobutene. Studies demonstrate how membrane reactors can achieve higher yields and selectivities compared to conventional systems, indicating their potential for more efficient chemical processing (Liang & Hughes, 2005).
Enzyme Technology in Plant Ecology
Isozyme technology, significant in molecular biology and molecular ecology, is widely used in plant research. It aids in understanding plant classification, species differentiation, and biodiversity protection. The versatility and applicability of isozyme technology underscore its importance in scientific research, particularly in plant ecology (Kun, 2009).
Propiedades
IUPAC Name |
5-ethyl-5-pentan-3-yl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-4-7(5-2)11(6-3)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARHAYISHKNKKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1(C(=O)NC(=O)NC1=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17013-37-5 | |
| Record name | Isomebumal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017013375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOMEBUMAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J1XR8C3A5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




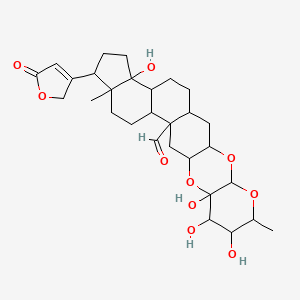


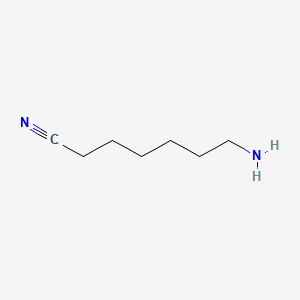
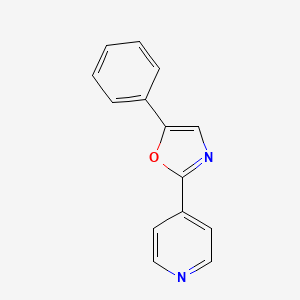

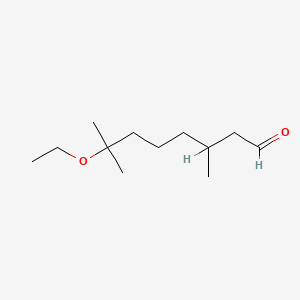
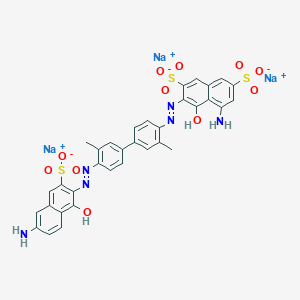

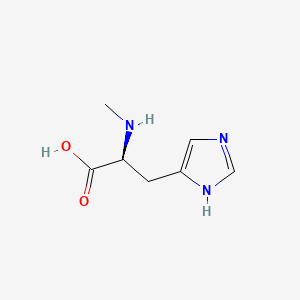
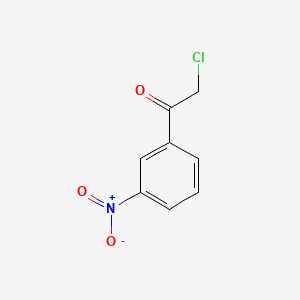

![3,9-Dimethylbenz[a]anthracene](/img/structure/B1618978.png)